

# 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula

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## Compound of Interest

Compound Name: 1-ethyl-4-iodo-5-methyl-1H-pyrazole

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## Technical Guide: 1-ethyl-4-iodo-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic pathway, and potential applications of the heterocyclic compound **1-ethyl-4-iodo-5-methyl-1H-pyrazole**. This molecule, with its substituted pyrazole core, represents a valuable scaffold in medicinal chemistry and materials science, offering multiple points for further functionalization.

## Core Compound Data

The physicochemical properties of **1-ethyl-4-iodo-5-methyl-1H-pyrazole** have been calculated based on its chemical structure. A summary of these key quantitative data points is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>9</sub> IN <sub>2</sub>
Molecular Weight	236.05 g/mol
IUPAC Name	1-ethyl-4-iodo-5-methyl-1H-pyrazole

## Synthetic Protocol

While a specific experimental protocol for the synthesis of **1-ethyl-4-iodo-5-methyl-1H-pyrazole** is not readily available in the cited literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the N-alkylation and C-iodination of pyrazole derivatives. The following protocol outlines a general procedure that can be adapted for the synthesis of the title compound.

### Step 1: N-Ethylation of 5-methyl-1H-pyrazole

This step involves the introduction of an ethyl group at the N1 position of the pyrazole ring.

- Materials: 5-methyl-1H-pyrazole, ethyl iodide (or another suitable ethylating agent), a base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
- Procedure:
  - To a solution of 5-methyl-1H-pyrazole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
  - Stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the pyrazole nitrogen.
  - Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.
  - Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.

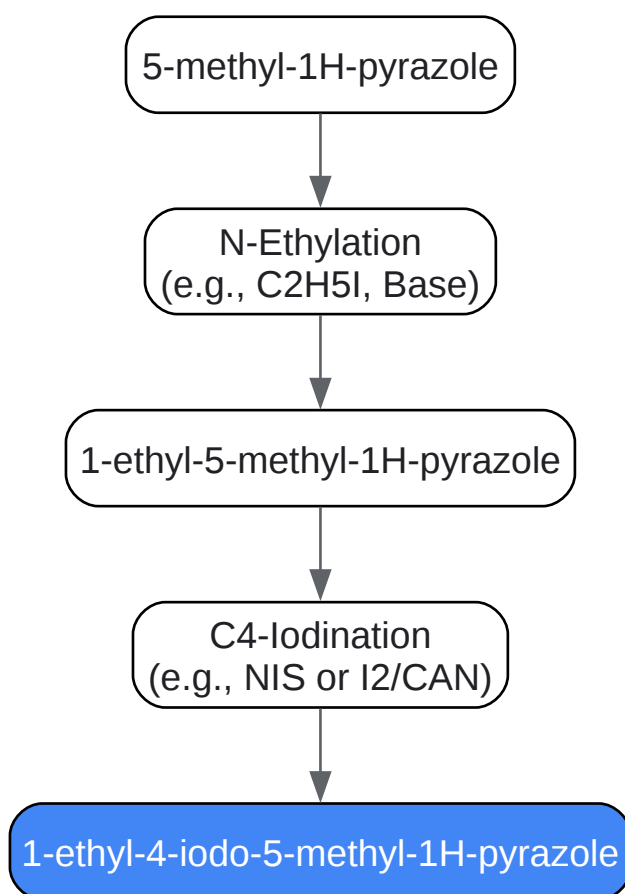
## Step 2: Regioselective Iodination of 1-ethyl-5-methyl-1H-pyrazole

This step introduces an iodine atom at the C4 position of the pyrazole ring, a common site for electrophilic substitution on the pyrazole core.

- Materials: 1-ethyl-5-methyl-1H-pyrazole, an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine), and a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid). Oxidizing agents like ceric ammonium nitrate (CAN) may be used with elemental iodine.[\[1\]](#)
- Procedure:
  - Dissolve the 1-ethyl-5-methyl-1H-pyrazole in the chosen solvent.
  - Add the iodinating agent (e.g., NIS) portion-wise to the solution at room temperature.
  - Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC or GC-MS.
  - Once the reaction is complete, quench any remaining iodinating agent with a reducing agent solution (e.g., aqueous sodium thiosulfate).
  - Extract the product with an organic solvent.
  - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
  - Purify the resulting crude product by column chromatography or recrystallization to obtain the final product, **1-ethyl-4-iodo-5-methyl-1H-pyrazole**.

## Logical Workflow: Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of **1-ethyl-4-iodo-5-methyl-1H-pyrazole**, highlighting the key transformations from a commercially available starting material.



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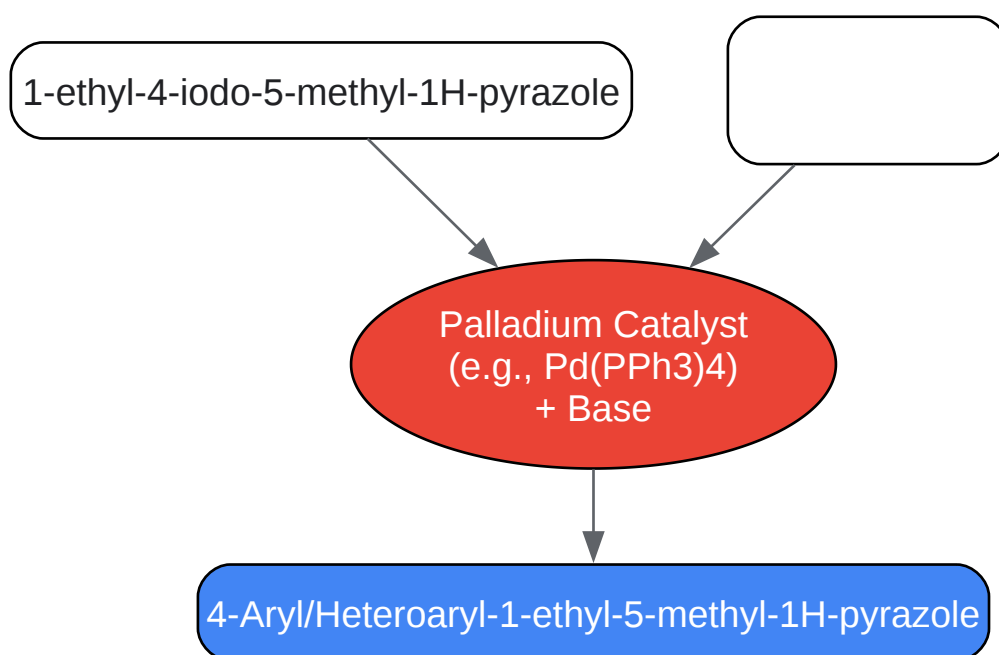
Caption: Proposed synthetic route for **1-ethyl-4-iodo-5-methyl-1H-pyrazole**.

## Signaling Pathways and Applications in Drug Development

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The **1-ethyl-4-iodo-5-methyl-1H-pyrazole** scaffold is a versatile building block for the synthesis of more complex molecules with potential biological

activity. The presence of the iodine atom at the 4-position is particularly advantageous, as it serves as a reactive handle for various transition metal-catalyzed cross-coupling reactions.

The diagram below conceptualizes the utility of **1-ethyl-4-iodo-5-methyl-1H-pyrazole** in a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is frequently employed in drug discovery to link different molecular fragments, enabling the exploration of a vast chemical space and the optimization of lead compounds.



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Caption: Suzuki-Miyaura cross-coupling of the title compound.

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## References

- 1. Exercise in 1-aryl-3-CF<sub>3</sub>-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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